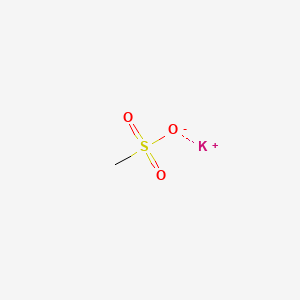

Potassium methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2386-56-3 |

|---|---|

Molecular Formula |

CH4KO3S |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

potassium;methanesulfonate |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChI Key |

MMDSSERULWYGSW-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CS(=O)(=O)O.[K] |

Other CAS No. |

2386-56-3 |

Pictograms |

Irritant |

Related CAS |

75-75-2 (Parent) |

Synonyms |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

Origin of Product |

United States |

Significance of Methanesulfonates in Chemical Sciences

Methanesulfonates, also known as mesylates, are derivatives of methanesulfonic acid (CH3SO3H). wikipedia.orgroyalsocietypublishing.org The methanesulfonate (B1217627) group is an excellent leaving group in nucleophilic substitution reactions, a property attributed to the efficient delocalization of the negative charge across the three oxygen atoms. royalsocietypublishing.org This characteristic makes methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate, potent alkylating agents widely used in genetic research to induce mutations in DNA. royalsocietypublishing.orgsolubilityofthings.comsolubilityofthings.comwikipedia.org

The methanesulfonate anion itself is remarkably stable against hydrolysis and strong oxidizing agents. rsc.org This stability, combined with the high solubility of many of its metal salts, makes methanesulfonic acid and its salts attractive for various applications. wikipedia.orgrsc.org Methanesulfonic acid is considered a "green" reagent due to its low toxicity and biodegradability. myskinrecipes.comrsc.org

Overview of Research Trajectories for Alkali Metal Methanesulfonates

Research on alkali metal methanesulfonates, including lithium, sodium, and potassium salts, has followed several key trajectories, primarily driven by their electrochemical and structural properties.

Electrochemical Applications: Alkali metal methanesulfonates are crucial components in electrolytes for batteries and supercapacitors due to their high ionic conductivity and stability. myskinrecipes.com The choice of the alkali metal cation (Li+, Na+, K+) can significantly influence the performance of these electrochemical systems. rsc.orgnih.gov For instance, the differing coordination numbers of lithium and potassium ions with the methanesulfonate (B1217627) anion affect their solubility and reactivity.

Structural Analysis: The crystal structures of alkali metal methanesulfonates reveal interesting coordination chemistry. For example, lithium methanesulfonate crystallizes in a monoclinic system with the lithium ion having a four-fold coordination. royalsocietypublishing.org In contrast, potassium methanesulfonate has a more complex tetragonal structure where the potassium ion exhibits variable coordination of six, seven, and nine-fold. royalsocietypublishing.org These structural differences impact the physical and chemical properties of the salts.

Catalysis and Organic Synthesis: Alkali metal methanesulfonates can act as catalysts or co-catalysts in various organic reactions. cymitquimica.comchemicalbook.comprocurementresource.com Their use in reactions such as esterifications and polymerizations is valued for their mild and non-corrosive nature. myskinrecipes.com

Environmental and Atmospheric Chemistry: Metal methanesulfonate salts are formed naturally through the atmospheric oxidation of dimethyl sulfide (B99878) and subsequent reaction with cations. royalsocietypublishing.org These salts can act as condensation nuclei for cloud formation, highlighting their environmental significance. royalsocietypublishing.org

Scope and Objectives of Advanced Potassium Methanesulfonate Studies

Established Synthetic Routes for this compound

Aqueous Neutralization Reactions: Optimization Parameters and Yield Enhancement

The most established and straightforward method for synthesizing this compound (KCH₃SO₃) is through the aqueous neutralization of methanesulfonic acid (CH₃SO₃H) with potassium hydroxide (B78521) (KOH). procurementresource.com This reaction is a classic acid-base neutralization, forming the salt and water. The process is typically carried out by reacting equimolar amounts of the acid and base in an aqueous solution.

Key parameters for optimizing this reaction to enhance yield and purity include temperature control and post-reaction processing. The neutralization reaction is exothermic, and therefore, maintaining the reaction mixture in an ice bath (0–5°C) is crucial to manage the heat generated. Following neutralization, the this compound is isolated by evaporating the water, a step often performed at temperatures ranging from 120–150°C to obtain the crystalline product.

To ensure the production of high-purity this compound, further purification steps such as recrystallization from aqueous solutions are employed. This helps to remove any unreacted starting materials or impurities like potassium chloride (KCl). The purification process may involve multiple washing cycles with deionized water or dilute KOH solutions, followed by vacuum filtration to isolate the pure crystals. Purity is validated through analytical techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to confirm the stoichiometric ratio of potassium to sulfur and CHNS analysis to verify the elemental composition.

Table 1: Optimization Parameters for Aqueous Neutralization Synthesis

| Parameter | Condition | Purpose |

| Reactant Ratio | 1:1 molar ratio of CH₃SO₃H to KOH | Ensures complete neutralization and maximizes product formation. procurementresource.com |

| Solvent | Deionized water | Provides a medium for the reaction and facilitates ion mobility. |

| Reaction Temperature | 0–5°C (Ice Bath) | Controls the exothermic nature of the reaction, preventing side reactions. |

| Evaporation Temperature | 120–150°C | Removes water to isolate the crystalline this compound. |

| Purification | Recrystallization, washing | Removes residual impurities to achieve high-purity product. |

Electrochemical Synthesis Approaches: Divided Cell Techniques and Anodic Dissolution

Electrochemical methods offer an alternative route for the synthesis of methanesulfonate salts, including this compound. One such method is the anodic dissolution of a metal in a methanesulfonic acid solution. googleapis.comrsc.org This process involves the electrochemically driven oxidation of the metal at the anode. googleapis.com

To enhance the efficiency and purity of the product, a divided electrochemical cell is often utilized. rsc.orgresearchgate.net This cell is separated into an anolyte and a catholyte chamber by an ion-exchange membrane, typically an anion-exchange membrane for this application. googleapis.comrsc.org In this setup, the metal anode dissolves into the anolyte. The anion-exchange membrane selectively allows the transport of methanesulfonate anions from the catholyte to the anolyte while preventing the movement of metal cations in the opposite direction. This separation is crucial to prevent the redeposition of the metal onto the cathode. rsc.orgnih.gov

For the synthesis of this compound specifically, this would involve the use of a potassium electrode or a source of potassium ions in the electrolyte. The process parameters, such as applied current and voltage, must be carefully controlled to ensure the desired reaction occurs and to prevent the formation of unwanted byproducts. googleapis.comrsc.org For instance, in the synthesis of silver methanesulfonate via anodic dissolution, a current of 4 A at a cell voltage of 5 V was initially applied, followed by a lower current and voltage. googleapis.com Similar principles would apply to this compound synthesis, with adjustments made for the specific electrochemical properties of potassium.

Novel Approaches in this compound Synthesis

Hydrothermal Synthesis for Crystal Growth and Morphology Control

Hydrothermal synthesis is a powerful technique for producing high-quality single crystals and controlling the morphology of materials. rsc.orgresearchgate.netrsc.org This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a closed system, such as an autoclave. researchgate.netcore.ac.uk It allows for the crystallization of substances that are not readily soluble under ambient conditions. core.ac.uk

In the context of methanesulfonates, hydrothermal methods have been successfully employed to synthesize new mixed-anionic sodium methanesulfonate compounds. rsc.orgrsc.org For example, compounds like Na₅(SO₃CH₃)₄(X) (where X is a different anion) have been prepared in high purity using hydrothermal techniques. rsc.org This approach has also been used to grow large, centimeter-sized crystals of these materials at room temperature through slow evaporation after the initial hydrothermal reaction. rsc.orgrsc.org

The parameters for hydrothermal synthesis, such as the composition of the reaction mixture, temperature, and reaction duration, can be precisely controlled to influence the crystal structure and size of the final product. aps.orgcam.ac.ukmdpi.com For instance, the synthesis of certain metal-organic frameworks has been optimized by modifying the reactive mixture composition and the temperature program to yield highly crystalline and pure phases. cam.ac.uk This level of control is advantageous for producing this compound with specific crystalline properties for advanced applications.

Anion Exchange Strategies for Intercalation in Layered Materials

Anion exchange is a versatile strategy for synthesizing novel materials by intercalating anions into the interlayer spaces of layered compounds, such as layered double hydroxides (LDHs). scirp.orgscirp.orgresearchgate.net This method involves exchanging the original interlayer anions of a precursor material with the desired anions, in this case, methanesulfonate. scirp.orgscirp.org

The synthesis of methanesulfonate-intercalated LDHs has been demonstrated using a precursor LDH, which is then stirred in a solution containing the methanesulfonate salt. scirp.orgscirp.orgresearchgate.net For example, a Li-Al-Cl precursor LDH was used to intercalate methanesulfonate anions by reacting it with a lithium methanesulfonate solution at 90°C for 12 hours. scirp.orgscirp.orgresearchgate.net This resulted in a significant increase in the interlayer spacing of the LDH, confirming the successful intercalation of the methanesulfonate anions. scirp.orgresearchgate.netresearchgate.net

The efficiency of the anion exchange can be confirmed by various analytical techniques, including X-ray diffraction (XRD) to measure the change in interlayer spacing and Fourier-transform infrared (FTIR) spectroscopy to verify the presence of the methanesulfonate group in the final product. researchgate.net This method provides a pathway to create novel layered materials incorporating this compound, which could have unique properties and applications.

Table 2: Comparison of Anion Exchange with Precursor

| Material | Interlayer Space (c') |

| Li-Al-Cl Precursor | 0.7630 nm |

| Li-Al-Methanesulfonate | 1.2886 nm |

Data sourced from studies on lithium aluminum layered double hydroxides. scirp.orgresearchgate.netresearchgate.net

Green Chemistry Principles in this compound Production

The production of this compound can be aligned with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. myskinrecipes.com Methanesulfonic acid itself is considered a "green" acid due to its high reactivity, low corrosivity, and biodegradability. rsc.org

The aqueous neutralization route for synthesizing this compound is inherently a green process. It utilizes water as a benign solvent, and the reaction has a high atom economy, with water being the only byproduct. procurementresource.com This method avoids the use of volatile organic solvents and harsh reaction conditions.

Furthermore, electrochemical synthesis methods also offer green advantages. academie-sciences.fr Anodic dissolution, for example, can be a cleaner route for producing metal salts, as it minimizes the use of chemical oxidizing agents and the generation of waste streams. googleapis.com The development of processes based on the direct reaction of methane (B114726) with sulfur trioxide to produce methanesulfonic acid represents a significant advancement in green chemistry, offering 100% atom economy. rsc.orgwikipedia.org The use of this compound derived from such green processes further enhances its environmental profile. myskinrecipes.com The low toxicity of this compound also contributes to its standing as a choice in green chemistry applications. myskinrecipes.com

Single Crystal X-ray Diffraction Analyses of this compound

Single crystal X-ray diffraction is a powerful technique that provides precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es Analyses performed at 150 K have been instrumental in determining the intricate structure of this compound. royalsocietypublishing.org

This compound crystallizes in the tetragonal space group I4/m. royalsocietypublishing.org Its structure is notably more complex than that of its lithium counterpart, featuring 12 formula units within the primitive cell. royalsocietypublishing.orgnih.gov The detailed crystallographic data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | CH₃KO₃S |

| Formula Weight | 134.20 g/mol |

| Temperature | 150 K |

| Crystal System | Tetragonal |

| Space Group | I4/m |

| a (Å) | 11.2335(4) |

| b (Å) | 11.2335(4) |

| c (Å) | 10.3688(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1308.23(12) |

| Z | 12 |

Data sourced from Parker et al. (2020). royalsocietypublishing.org

A significant feature of the this compound crystal structure is the presence of three distinct coordination environments for the potassium ions. royalsocietypublishing.orgroyalsocietypublishing.org The K⁺ ions occupy three different crystallographic sites, resulting in coordination numbers of six, seven, and nine. royalsocietypublishing.org In each of these environments, the potassium ion is coordinated exclusively by oxygen atoms from the sulfonate groups of the methanesulfonate anions. royalsocietypublishing.org The site symmetry for each of these distinct potassium sites is Cₛ. royalsocietypublishing.org

Table 2: Potassium Ion Coordination Environments

| K⁺ Site | Coordination Number | Shortest K-O Distance (Å) | Longest K-O Distance (Å) | Average K-O Distance (Å) |

|---|---|---|---|---|

| K1 | 6 | 2.709 | 2.802 | 2.756 |

| K2 | 7 | 2.721 | 3.033 | 2.871 |

| K3 | 9 | 2.766 | 3.149 | 2.996 |

Data sourced from Parker et al. (2020). royalsocietypublishing.org

The crystal structure of this compound presents a stark contrast to other alkali metal methanesulfonates.

Lithium Methanesulfonate (Li(CH₃SO₃)) : This salt has a much simpler structure, crystallizing in the monoclinic space group C2/m with only two formula units in the primitive cell. royalsocietypublishing.orgnih.gov The lithium ion is four-fold coordinated by oxygen atoms in a distorted tetrahedral geometry. royalsocietypublishing.orgroyalsocietypublishing.org This is fundamentally different from the complex potassium salt with its multiple six-, seven-, and nine-fold coordination sites. royalsocietypublishing.org

Sodium Methanesulfonate (Na(CH₃SO₃)) : The sodium salt crystallizes in the orthorhombic space group Pbma. rsc.org Its structure is characterized by a layered arrangement, consisting of [Na₅(SO₃CH₃)₄]⁺ layers with intercalated [SO₃CH₃]⁻ anions. rsc.org

Despite the significant differences in crystal packing and metal ion coordination between the lithium, sodium, and potassium salts, the molecular geometry of the methanesulfonate anion itself remains remarkably consistent across these structures. royalsocietypublishing.org

Advanced Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides deep insights into the bonding, intermolecular interactions, and lattice dynamics within a crystal.

Infrared and Raman spectra of this compound have been extensively studied. royalsocietypublishing.orgresearchgate.net A key finding from these studies relates to the nature of the interaction between the K⁺ cation and the methanesulfonate anion. In the infrared spectrum of lithium methanesulfonate, the asymmetric S–O stretching mode shows a clear splitting, which is indicative of a significant covalent interaction between the Li⁺ ion and the sulfonate group. royalsocietypublishing.orgnih.gov In contrast, the spectrum of this compound shows no such splitting in this region. royalsocietypublishing.orgnih.gov This lack of splitting strongly suggests that this compound is a purely ionic material, where the electrostatic forces are dominant and specific coordination bonds are weak. nih.govroyalsocietypublishing.org Theoretical simulations support this, indicating that the methanesulfonate anion preferentially pairs with K⁺ over Na⁺ in aqueous environments. researchgate.net A distinct sulfonate group vibration is observed at 1187 cm⁻¹ in the FTIR spectrum.

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for probing the vibrational states (phonons) of a material, providing information that is complementary to IR and Raman techniques. researchgate.net The INS spectrum for this compound has been recorded, offering a more complete picture of its vibrational dynamics. royalsocietypublishing.orgresearchgate.net These experimental spectra, particularly when combined with periodic Density Functional Theory (DFT) calculations, allow for more definitive assignments of the observed vibrational modes. royalsocietypublishing.org The INS data were collected at low temperatures (<20 K) using instruments like the TOSCA spectrometer at the ISIS Neutron and Muon Source, providing high-resolution data on the phonon dynamics of the crystal lattice. royalsocietypublishing.orgstfc.ac.uk

Correlation between Spectroscopic Signatures and Ionic Character

The ionic character of this compound is clearly reflected in its vibrational spectra, particularly when analyzed using Fourier Transform Infrared (FTIR) spectroscopy. A significant correlation exists between the nature of the bonding in methanesulfonate salts and the behavior of the asymmetric S–O stretching mode in their infrared spectra. fishersci.com

In the case of this compound, the infrared spectrum shows no splitting of the asymmetric S–O stretch mode. thermofisher.com This lack of splitting is a key spectroscopic signature indicating a purely ionic material, where the methanesulfonate anion (CH₃SO₃⁻) and the potassium cation (K⁺) are not engaged in significant covalent bonding interactions. thermofisher.com The distinct sulfonate group vibrations for this compound are observed at 1187 cm⁻¹, a feature absent in non-ionized methanesulfonic acid.

This contrasts sharply with other alkali metal methanesulfonates, such as lithium methanesulfonate. In the lithium salt, a clear splitting of the asymmetric S–O stretch mode is observed, which signifies a distinct bonding interaction between the lithium ion and the methanesulfonate group. fishersci.comthermofisher.com Therefore, the analysis of the vibrational spectrum serves as a powerful tool to confirm the predominantly ionic nature of this compound in the solid state. thermofisher.com

Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

This compound is recognized for its good thermal stability, which allows it to be used across a range of temperatures without decomposition. cymitquimica.com While specific melting point and detailed phase transition enthalpy data from Differential Scanning Calorimetry (DSC) are not extensively detailed in the reviewed literature, general thermal stability has been noted. Some sources suggest that decomposition may begin at temperatures above 150°C. Detailed TGA and DSC curves providing specific onset temperatures of decomposition or melting points for pure this compound are not consistently available in public literature. fishersci.com

Mechanisms of Thermal Decomposition and Identification of Gaseous Products

The thermal decomposition of this compound, particularly at elevated temperatures such as those encountered during combustion, leads to the release of irritating gases and vapors. fishersci.comthermofisher.com The primary hazardous decomposition products identified are sulfur oxides (SOx) and potassium oxides. fishersci.comthermofisher.com Combustion may also produce other typical pyrolysis products of organic materials, including carbon monoxide (CO) and carbon dioxide (CO₂). scbt.com

Stability under Varied Environmental Conditions

This compound is chemically stable under standard ambient conditions of room temperature. sigmaaldrich.cn However, its stability is influenced by specific environmental factors, most notably moisture. The compound is hygroscopic, meaning it readily absorbs moisture from the air. thermofisher.comcymitquimica.com Therefore, to maintain its integrity, it should be stored in a dry, well-ventilated place with the container tightly closed, often under an inert atmosphere. thermofisher.comsigmaaldrich.cn

The compound is considered stable and does not undergo hazardous polymerization. fishersci.com However, it is incompatible with strong oxidizing agents. fishersci.comscbt.comsigmaaldrich.cn Contact with such materials should be avoided as it can lead to reactions that compromise the stability of the compound. scbt.com

Interactive Data Tables

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | thermofisher.com |

| Space Group | I4/m | thermofisher.com |

| Formula Units per Primitive Cell (Z) | 12 | thermofisher.com |

| Potassium Ion (K⁺) Coordination | 6-fold, 7-fold, 9-fold | fishersci.comthermofisher.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Signature | Interpretation | Reference |

| Infrared (IR) Spectroscopy | No splitting of the asymmetric S-O stretch mode | Confirms a purely ionic material | fishersci.comthermofisher.com |

| FTIR Spectroscopy | Distinct sulfonate group vibrations at 1187 cm⁻¹ | Confirms ionization |

Solution Phase Behavior and Advanced Electrochemical Properties

Thermodynamics of Dissolution and Solvation Phenomena

The behavior of potassium methanesulfonate (B1217627) in solution is fundamental to its application in various chemical and electrochemical processes. This section explores its solubility in different solvent systems and the nature of its ionic interactions in solution.

Solubility Studies in Aqueous and Non-Aqueous Solvent Systems

Potassium methanesulfonate is known for its high solubility in aqueous solutions. udhtu.edu.uaresearchgate.net This property is comparable to that of other metal methanesulfonates, which often exhibit solubilities in the range of hundreds of grams per liter at room temperature. researchgate.net The high aqueous solubility makes it a suitable component for various applications requiring concentrated electrolyte solutions.

In addition to water, this compound is also soluble in several polar organic solvents. researchgate.net While comprehensive quantitative data across a wide range of non-aqueous solvents is not extensively documented in single sources, its solubility in solvents like methanol, ethanol, acetone, and acetic acid has been noted. researchgate.net The solubility in these organic solvents is a critical factor for its use in non-aqueous electrochemical systems, such as certain types of batteries and organic synthesis.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Scientific Name | Formula | Solubility |

|---|---|---|---|

| Water | Water | H₂O | Highly soluble udhtu.edu.uaresearchgate.net |

| Methanol | Methanol | CH₃OH | Soluble researchgate.net |

| Ethanol | Ethanol | C₂H₅OH | Soluble researchgate.net |

| Acetone | Propan-2-one | C₃H₆O | Soluble researchgate.net |

| Acetic Acid | Ethanoic Acid | C₂H₄O₂ | Soluble researchgate.net |

Ionic Interactions and Weakly Coordinating Anion Behavior in Solution

The methanesulfonate anion (CH₃SO₃⁻) is characterized as a weakly coordinating anion. researchgate.net This means that in solution, it has a reduced tendency to form strong coordinate bonds with the potassium cation (K⁺) or other metal cations present. In dilute aqueous solutions, it is presumed that the methanesulfonate anion primarily resides in the second coordination sphere of the metal ion, with the first coordination sphere being occupied by water molecules. researchgate.net This results in weaker ion-pairing compared to salts with more strongly coordinating anions.

The weakly coordinating nature of the methanesulfonate anion is advantageous in many applications. For instance, it minimizes the formation of double salts with rare-earth or transition metals, which can be beneficial in processes like leaching. udhtu.edu.ua The dissociation of this compound in solution can be described by the equilibrium between the ion pair and the free ions. The dissociation constant (Kd) and its reciprocal, the association constant (Ka), quantify this equilibrium. derangedphysiology.compharmacologycanada.org A lower Kd value signifies a higher degree of dissociation and, consequently, a higher affinity between the ligand and receptor is not the correct context here. A lower Kd indicates a greater tendency for the salt to exist as free ions in solution. derangedphysiology.com While specific values for this compound are not always readily available across all solvent systems, studies on similar electrolytes in solvent mixtures like propylene (B89431) carbonate and ethylene (B1197577) carbonate provide insights into these interactions through the calculation of association constants. researchgate.net

Table 2: Ionic Interaction Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Weakly Coordinating Anion | The methanesulfonate anion has a low tendency to form strong coordinate bonds with cations. researchgate.net | Promotes higher concentrations of free ions in solution, enhancing conductivity. |

| Association Constant (Kₐ) | A measure of the equilibrium between ion pairs and free ions in solution. derangedphysiology.com | A lower Kₐ value indicates weaker ion pairing and greater dissociation. |

| Dissociation Constant (KᏧ) | The reciprocal of the association constant, indicating the extent of dissociation. derangedphysiology.compharmacologycanada.org | A higher KᏧ value corresponds to a greater concentration of free ions. |

Ionic Transport Phenomena and Conductivity Measurements

The efficiency of this compound as an electrolyte is directly related to its ability to facilitate ionic transport, which is quantified by its ionic conductivity. This section delves into the determination of its ionic conductivity and the influence of temperature on this property.

Determination of Ionic Conductivities in Liquid and Solid Electrolytes

The ionic conductivity of an electrolyte is a measure of its ability to conduct electricity through the movement of ions. For this compound-based electrolytes, this property is crucial for their performance in electrochemical devices. The high solubility and weakly coordinating nature of the methanesulfonate anion contribute to high ionic conductivities in concentrated solutions. researchgate.netacs.org

In liquid electrolytes, the ionic conductivity of this compound has been studied in various solvent systems. For instance, its behavior has been investigated in binary mixtures of propylene carbonate and ethylene carbonate, where limiting molar conductivities and ionic conductivities have been determined. researchgate.netacs.org In solid polymer electrolytes, the incorporation of potassium salts, including those with the methanesulfonate anion, is a strategy to achieve solid-state ion conduction. The conductivity in these systems is dependent on the polymer matrix, the salt concentration, and the temperature. uitm.edu.mymdpi.com

Table 3: Ionic Conductivity of this compound in Different Electrolyte Systems

| Electrolyte System | Solvent/Matrix | Limiting Molar Conductivity (Λ₀) / S·cm²·mol⁻¹ | Ionic Conductivity (σ) / S·cm⁻¹ | Reference |

|---|---|---|---|---|

| Liquid Electrolyte | 20 mass % Propylene Carbonate + Ethylene Carbonate at 25 °C | 33.19 | - | acs.org |

| Liquid Electrolyte | 80 mass % Propylene Carbonate + p-Xylene at 25 °C | - | - | researchgate.net |

| Solid Polymer Electrolyte | Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) based | - | Varies with composition and temperature | uitm.edu.mymdpi.com |

| Solid Polymer Electrolyte | Poly(ethylene oxide) (PEO) based | - | Varies with composition and temperature | uitm.edu.my |

Note: Specific conductivity values are highly dependent on the exact composition and conditions of the electrolyte system.

Temperature Dependence of Electrical Conductivity and Activation Energy Analysis

The electrical conductivity of this compound electrolytes is significantly influenced by temperature. Generally, as the temperature increases, the viscosity of the solvent decreases, and the mobility of the ions increases, leading to higher ionic conductivity. mdpi.com This temperature dependence often follows the Arrhenius or Vogel-Tamman-Fulcher (VTF) relationship. uitm.edu.my

The Arrhenius equation describes the relationship between conductivity (σ), a pre-exponential factor (σ₀), the activation energy for ion transport (Ea), the ideal gas constant (R), and the absolute temperature (T):

σ = σ₀ * exp(-Ea / RT)

The activation energy (Ea) represents the energy barrier that ions must overcome to move through the electrolyte. A lower activation energy implies more facile ion transport. In solid polymer electrolytes, the activation energy is related to the segmental motion of the polymer chains that facilitates ion movement. olemiss.eduaps.org For example, in certain polymer systems, activation energies for ionic transport have been calculated from the slope of Arrhenius plots (ln(σ) vs. 1/T). olemiss.edu

Table 4: Temperature Dependence of Conductivity and Activation Energy

| Electrolyte System | Temperature Range (°C) | Conductivity Behavior | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Methanesulfonate-based Protic Ionic Liquids | 65 - 120 | Arrhenius-type | Varies with cation | mdpi.com |

| PEG-based Polymer Electrolyte | Ambient and above | Arrhenius-type | ~44.82 | olemiss.edu |

| Solid Polymer Electrolytes | - | Generally increases with temperature | Dependent on polymer and salt | uitm.edu.myavmachado-lab.org |

Note: Activation energies are specific to the electrolyte system under investigation.

Electrochemical Applications and Electrolyte System Development

The favorable properties of this compound, including its high solubility, good ionic conductivity, and the weakly coordinating nature of its anion, make it a valuable component in the development of advanced electrolyte systems for various electrochemical applications.

Methanesulfonate-based electrolytes are increasingly being used in the electrodeposition of metals and alloys. For instance, they have been successfully employed in the electroplating of lead and tin. researchgate.netresearchgate.netmdpi.comconicet.gov.ar These electrolytes offer a safer and more environmentally friendly alternative to traditional strong acid baths. In the electrodeposition of lead-tin alloys, the composition of the methanesulfonate bath, including the concentration of metal ions and the presence of organic additives, can be tailored to achieve high-quality, microcrystalline coatings with a desired alloy composition. researchgate.net

Table 5: Applications of this compound in Electrochemical Systems

| Application | Electrolyte Components | Key Findings | Reference |

|---|---|---|---|

| Lead-Tin Alloy Electrodeposition | Lead methanesulfonate, Tin methanesulfonate, Methanesulfonic acid, Organic additives | Enables high-quality, microcrystalline coatings; alloy composition can be controlled by current density and temperature. | researchgate.net |

| Lead Dioxide Electrodeposition | Lead methanesulfonate, Methanesulfonic acid, Potassium perfluorobutanesulfonate | The addition of the potassium salt acts as a dopant, influencing the kinetics and properties of the deposited material. | udhtu.edu.uascilit.com |

| Vanadium Redox Flow Battery (VRFB) | Vanadium ions in methanesulfonic acid | Methanesulfonic acid enhances the thermal stability and electrochemical properties of the vanadium electrolyte. | researchgate.netfbicrc.com.au |

| Vanadium-Cerium Redox Flow Battery | Vanadium and Cerium ions in methanesulfonic acid | Use of methanesulfonic acid supported electrolytes with a selective membrane significantly reduces capacity fade and improves cycle life. | rsc.orgosti.gov |

Table 6: List of Chemical Compounds | Compound Name | | | :--- | | Acetone | | Acetic Acid | | Barium Methanesulfonate | | Cerium(III) Methanesulfonate | | Cerium(IV) Methanesulfonate | | Ethanol | | Ethylene Carbonate | | Lead(II) Methanesulfonate | | Lead Dioxide | | Lithium Hydroxide (B78521) | | Methanol | | Methanesulfonic Acid | | p-Xylene | | Potassium Chloride | | Potassium Hydroxide | | Potassium Iodide | | this compound | | Potassium Nitrate | | Potassium Perchlorate | | Potassium Perfluorobutanesulfonate | | Propylene Carbonate | | Silver Methanesulfonate | | Silver Oxide | | Sodium Hydroxide | | Sodium Methanesulfonate | | Strontium Carbonate | | Strontium Methanesulfonate | | Tin(II) Methanesulfonate | | Water | | Zinc(II) Methanesulfonate |

Role in Non-Aqueous Electrochemical Cells (e.g., Supercapacitors, Redox Flow Batteries)

This compound (KMS) is a salt of methanesulfonic acid (MSA) that is finding increasing application in non-aqueous electrochemical cells, such as supercapacitors and redox flow batteries (RFBs). Its utility in these systems stems from its high solubility and good electrical conductivity.

In the realm of supercapacitors , which are high-power energy storage devices, the electrolyte plays a crucial role in performance. wiley.com Non-aqueous electrolytes are often employed to achieve higher operating voltages. wiley.com While specific research focusing solely on this compound in non-aqueous supercapacitors is not extensively detailed in the provided results, the use of potassium salts and methanesulfonate-based systems is evident. For instance, potassium iodide (KI) has been used as a redox-active additive in non-aqueous gel polymer electrolytes to enhance the specific energy of carbon supercapacitors. researchgate.net This suggests that potassium salts can play a significant role in the electrochemical performance of these devices.

Redox Flow Batteries (RFBs) are promising for large-scale energy storage. tandfonline.com The electrolyte in an RFB is a key component, and methanesulfonic acid-based electrolytes have shown significant advantages. rsc.org MSA-based electrolytes can enhance the solubility of redox-active species, a critical factor for achieving high energy density. rsc.orgwiley.com For example, in vanadium-cerium RFBs, using methanesulfonic acid as the supporting electrolyte has been shown to improve the solubility of cerium, addressing a major drawback of traditional sulfuric acid-based systems. rsc.org This reformulation led to a 30% improvement in practical capacity and significantly reduced capacity fade over 100 cycles. rsc.org Similarly, in soluble lead flow batteries, lead methanesulfonate is used as the electrolyte due to its high solubility compared to other lead salts. mdpi.com While these examples focus on the methanesulfonate anion and other cations, the use of this compound as a supporting electrolyte in such systems is a logical extension, given its properties. The high solubility of metal methanesulfonate salts is a key advantage in these applications. rsc.org

Industrial Electroplating Processes: Mechanism and Performance in Metal Deposition (e.g., Tin, Bismuth, Lead, Cobalt)

Methanesulfonic acid (MSA) and its salts, including this compound, are increasingly used in industrial electroplating due to their environmentally friendly nature compared to traditional electrolytes like fluoroboric acid. researchgate.netresearchgate.net MSA-based electrolytes offer high solubility for metal salts, good conductivity, and are less corrosive. rsc.orgresearchgate.net

Tin (Sn) and Tin-Alloy Plating: MSA-based electrolytes are a well-established alternative for tin and tin-lead solder electrodeposition, particularly in the electronics industry. researchgate.netresearchgate.net The high solubility of tin in MSA allows for the formulation of stable plating baths. researchgate.net The mechanism of tin deposition from MSA has been studied using electrochemical techniques, which indicate a quasi-reversible process controlled by diffusion. mdpi.com The resulting tin deposits are often uniform and dense. mdpi.com

Bismuth (Bi) Plating: Methanesulfonic acid is also utilized in the electrodeposition of bismuth. mdpi.com It provides a stable medium for bismuth ions, which can be prone to hydrolysis in other electrolytes. google.com This stability allows for the electrodeposition of tin-bismuth alloys with a wide range of compositions from a single plating bath. google.com

Lead (Pb) Plating: The high solubility of lead methanesulfonate makes MSA an excellent electrolyte for lead electrodeposition and electrorefining. mdpi.comresearchgate.net This is a significant advantage over sulfuric acid, where the formation of insoluble lead sulfate (B86663) limits the process. mdpi.com MSA-based electrolytes are being investigated as a greener alternative to fluorosilicic acid in processes like the Betts process for lead refining. researchgate.net

Cobalt (Co) Plating: While specific details on the use of this compound for cobalt plating are limited in the provided results, the general principles of using MSA-based electrolytes apply. The electrodeposition of cobalt has been studied in various electrolytes, and the mechanism often involves a quasi-reversible, diffusion-controlled process. scispace.com

The general mechanism for metal (M) deposition from a methanesulfonate solution involves the reduction of the metal cation (Mⁿ⁺) at the cathode:

Mⁿ⁺ + ne⁻ → M(s)

The performance of the plating process, including the quality of the deposit, is influenced by factors such as the concentration of the metal salt and free MSA, current density, and temperature. researchgate.net

Electrochemical Regeneration and Salt Splitting Processes

Electrochemical regeneration and salt splitting are processes used to recover and reuse chemicals, contributing to more sustainable industrial practices. Methanesulfonic acid and its salts are well-suited for such applications due to their high electrochemical stability. rsc.org

Electrochemical Regeneration: In processes like electroplating, rinse waters can contain significant amounts of metal methanesulfonate salts. Electrochemical methods can be employed to regenerate the methanesulfonic acid from these solutions. rsc.org This can be achieved in a divided electrochemical cell where the metal is deposited at the cathode, and the methanesulfonate anions migrate across an anion exchange membrane to the anolyte, where they combine with protons generated at the anode to form MSA. rsc.org The regenerated MSA can then be reused to prepare fresh electroplating baths. rsc.org

Salt Splitting: Salt splitting refers to the process of converting a salt into its corresponding acid and base. This is particularly relevant in hydrometallurgical processes where a base like sodium hydroxide is used for pH control, leading to the formation of sodium methanesulfonate in the final solution. rsc.org While specific studies on the salt splitting of this compound were not found, the principles are similar to those for sodium methanesulfonate. Bipolar membrane electrodialysis is a common technique for salt splitting of salts like sodium sulfate, and similar methods could potentially be applied to methanesulfonate salts. rsc.org This process would regenerate both the methanesulfonic acid and the corresponding base (e.g., potassium hydroxide), reducing waste and chemical consumption. rsc.org

Another approach to regenerating MSA from its salts involves chemical precipitation. For instance, adding sulfuric acid to a solution of calcium methanesulfonate precipitates calcium sulfate, leaving behind regenerated MSA. rsc.org

Electrochemical Characterization Methodologies

Cyclic Voltammetry for Redox Behavior and Reaction Kinetics

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties and reaction kinetics of chemical species. numberanalytics.com It involves scanning the potential of a working electrode and measuring the resulting current. als-japan.com This method is widely used to study the electrochemical behavior of various systems, including those involving methanesulfonate electrolytes. researchgate.net

In the context of this compound and related systems, CV can provide valuable information about:

Redox Potentials: The potentials at which oxidation and reduction reactions occur can be determined from the positions of the current peaks in the voltammogram. als-japan.com

Reversibility of Reactions: By comparing the anodic and cathodic peak currents and their separation, the reversibility of the electron transfer process can be assessed. For a reversible system, the ratio of the peak currents is close to one, and the peak separation is approximately 59/n mV, where n is the number of electrons transferred. libretexts.org

Reaction Kinetics: The scan rate dependence of the peak currents and potentials can provide insights into the kinetics of the electrode reactions. numberanalytics.com For example, CV has been used to study the kinetics of tin deposition from methanesulfonic acid, revealing a quasi-reversible process. mdpi.com

Mechanism of Electrode Processes: CV can help elucidate the mechanism of complex electrode reactions, such as the multi-step reduction of metal complexes. researchgate.net

Table 1: Typical Information Obtained from Cyclic Voltammetry

| Parameter | Description |

|---|---|

| Peak Potential (Ep) | The potential at which the current reaches a maximum for a redox process. als-japan.com |

| Peak Current (ip) | The maximum current measured for a redox process. als-japan.com |

| Half-wave Potential (E1/2) | The potential midway between the anodic and cathodic peak potentials, often used as an indicator of the standard redox potential. libretexts.org |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials, which provides information about the reversibility of the reaction. als-japan.com |

This table is interactive. Click on the headers to learn more about each parameter.

Linear Sweep Voltammetry for Mass Transport Characteristics

Linear sweep voltammetry (LSV) is an electrochemical technique where the potential of the working electrode is scanned linearly with time, and the resulting current is measured. metrohm.com It is particularly useful for studying mass transport characteristics of electroactive species in solution. numberanalytics.com

In systems containing this compound, LSV can be used to understand how reactants are transported to the electrode surface, which is often the rate-limiting step in electrochemical reactions. unitn.it The main modes of mass transport are diffusion, migration, and convection. numberanalytics.com In a quiescent solution, diffusion is the dominant mode of mass transport. numberanalytics.com

The peak current in an LSV experiment is related to the concentration and diffusion coefficient of the electroactive species, as described by the Randles-Ševčík equation (for reversible systems). libretexts.org By analyzing the relationship between the peak current and the square root of the scan rate, the diffusion coefficient of the species can be determined. numberanalytics.com This information is crucial for understanding and optimizing electrochemical processes such as electrodeposition and the operation of batteries and supercapacitors. researchgate.net For instance, LSV has been employed to study the mass transport control in the reduction of Cr(III) in methanesulfonate solutions. unitn.it

Chronoamperometry for Nucleation and Growth Studies

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is measured as a function of time. mdpi.com This method is particularly well-suited for studying the nucleation and growth mechanisms of new phases, such as the electrodeposition of metals onto a substrate. mdpi.com

In the context of electroplating from methanesulfonate baths, chronoamperometry can provide detailed insights into the initial stages of metal deposition. The shape of the current-time transient curve is characteristic of the nucleation mechanism. mdpi.com

The two primary models for nucleation are:

Instantaneous Nucleation: All nucleation sites are activated simultaneously at the beginning of the potential step.

Progressive Nucleation: Nucleation occurs continuously over time on available sites.

By comparing the experimental chronoamperometric data to theoretical models, such as the Scharifker-Hills model, it is possible to distinguish between these two mechanisms. scispace.com For example, chronoamperometry has been used to show that the electrocrystallization of Sn²⁺ on a glassy carbon electrode in a methanesulfonic acid system tends towards three-dimensional instantaneous nucleation as the applied potential increases. mdpi.com This technique has also been applied to study the nucleation and growth of cobalt, revealing different mechanisms in different electrolytes. scispace.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methanesulfonic acid |

| Potassium iodide |

| Vanadium |

| Cerium |

| Sulfuric acid |

| Lead methanesulfonate |

| Tin |

| Bismuth |

| Lead |

| Cobalt |

| Sodium hydroxide |

| Sodium methanesulfonate |

| Sodium sulfate |

| Calcium methanesulfonate |

| Calcium sulfate |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and powerful technique for probing the intricate processes that occur at the electrode-electrolyte interface. mdpi.comresearchgate.net By applying a small amplitude sinusoidal potential perturbation and measuring the resulting current response over a wide range of frequencies, EIS can deconstruct the complex electrochemical system into its constituent parts, such as charge-transfer, mass-transfer, and diffusion processes. mdpi.comwalshmedicalmedia.com The data is often visualized in a Nyquist plot, where the imaginary part of impedance is plotted against the real part. mdpi.com This allows for the characterization of interfacial properties by fitting the data to an equivalent electrical circuit, which models the physical and chemical phenomena of the system. metrohm.com Key parameters derived from these models include the electrolyte resistance (R_s), the charge-transfer resistance (R_ct), which is inversely proportional to the rate of electrochemical reactions at the interface, and the double-layer capacitance (C_dl), which relates to the charge separation at the interface. mdpi.comnih.gov

In the context of this compound and related methanesulfonate-based electrolytes, EIS provides critical insights into ionic conductivity, electrode kinetics, and the stability of the electrochemical interface.

Detailed Research Findings

Research has utilized EIS to understand the behavior of methanesulfonate anions at electrode surfaces. A study on a Palladium (Pd(111)) single-crystal electrode in various acidic electrolytes, including methanesulfonic acid (CH_3SO_3H), combined cyclic voltammetry (CV) with EIS to investigate interfacial phenomena. nih.gov The CV results showed that methanesulfonate anions specifically adsorb onto the palladium surface. nih.gov EIS measurements, conducted with frequencies from 10 kHz to 0.1 Hz, revealed that the anion adsorption and desorption is a kinetically slow process, which was attributed to the formation of subsurface palladium hydrides that alter the surface's electronic properties and thus the kinetics of anion interaction. nih.gov

Solid-state electrolytes based on methanesulfonate salts have also been characterized using EIS. For instance, a novel solid-state electrolyte using quinuclidinium methanesulfonate was investigated. acs.org EIS spectra were collected over a frequency range of 700 kHz to 10 mHz at various temperatures. acs.org The resulting Nyquist plots were used to determine the ionic conductivity. At room temperature, the conductivity was extremely low (less than 10⁻¹¹ S cm⁻¹), but it increased dramatically to 1.03 × 10⁻³ S cm⁻¹ at 145 °C, a change attributed to a plastic phase transition in the material. acs.org The resistance values used for conductivity calculations were determined from the diameter of the semicircles in the Nyquist plots. acs.org

These studies demonstrate the utility of EIS in elucidating the complex interfacial behavior of systems containing methanesulfonate, from anion adsorption kinetics on metal electrodes to ionic transport in solid-state electrolytes.

Table of EIS Parameters for [Emim][MeSO_3] in KOH Electrolyte

This table presents the kinetic parameters for the Hydrogen Evolution Reaction (HER) on a platinum electrode in 8 M KOH with and without the addition of 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate ([Emim][MeSO_3]). The data is derived from EIS measurements.

| Electrolyte Composition | Charge Transfer Resistance (R_ct) (Ω) | Double Layer Capacitance (C_dl) (μF) |

| 8 M KOH | Data not specified | Data not specified |

| 8 M KOH + 1 vol.% [Emim][MeSO_3] | Lowered | Modified |

| 8 M KOH + 2 vol.% [Emim][MeSO_3] | Lowered | Modified |

| Table based on findings indicating a significant decrease in overall impedance upon additive inclusion, though specific numerical values for R_ct and C_dl were not provided in the source material. semanticscholar.org |

Table of Ionic Conductivity for Quinuclidinium Methanesulfonate Solid-State Electrolyte

This table shows the ionic conductivity of the R-[QH]MS solid-state electrolyte at various temperatures, as determined by EIS.

| Temperature (°C) | Ionic Conductivity (σ) (S cm⁻¹) |

| 25 | < 1.0 x 10⁻¹¹ |

| 145 | 1.03 x 10⁻³ |

| Table based on data from the study on novel solid-state electrolytes. acs.org |

Role as a Methanesulfonate Anion Source

The methanesulfonate anion (CH₃SO₃⁻), often referred to as mesylate, is the key reactive species derived from this compound. Its utility in organic synthesis stems from its dual character as both a competent nucleophile and a precursor to an excellent leaving group.

This compound can act as a source of the methanesulfonate anion, which can serve as a nucleophile in substitution reactions. In these reactions, the methanesulfonate anion displaces a leaving group on an electrophilic carbon atom. While not as common as its application as a leaving group, the nucleophilic character of the methanesulfonate anion is a fundamental aspect of its chemical reactivity. The outcome of such reactions is the formation of a new compound where the methanesulfonate group has been introduced.

The most significant role of the methanesulfonate group in organic synthesis is as an excellent leaving group. The methanesulfonate anion is a very weak base, being the conjugate base of the strong acid methanesulfonic acid (pKa ≈ -1.9). This low basicity makes the mesylate anion a stable species upon its departure from a molecule, thus facilitating nucleophilic substitution and elimination reactions.

The mesylate group's efficacy as a leaving group is comparable to other sulfonate esters like tosylates and triflates. Its departure is facilitated by the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. This delocalization of charge significantly lowers the activation energy for the cleavage of the carbon-oxygen bond.

Mechanistic Considerations in Substitution Reactions:

Sₙ2 Reactions: In primary and some secondary alkyl systems, the departure of the mesylate group occurs concurrently with the backside attack of a nucleophile in a concerted Sₙ2 mechanism. This process leads to an inversion of stereochemistry at the carbon center.

Sₙ1 Reactions: In tertiary and some secondary alkyl systems, or with substrates that can form stabilized carbocations (e.g., allylic or benzylic systems), the reaction can proceed through an Sₙ1 mechanism. This involves the initial departure of the mesylate group to form a planar carbocation intermediate, which is then attacked by the nucleophile from either face, leading to a racemic or diastereomeric mixture of products.

Table 1: Comparison of Mesylate with Other Common Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Excellent |

| TsO⁻ (Tosylate) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |

| MsO⁻ (Mesylate) | Methanesulfonic acid | ~ -1.9 | Excellent |

| Cl⁻ | HCl | ~ -7 | Good |

| H₂O | H₃O⁺ | ~ -1.7 | Good |

| F⁻ | HF | ~ 3.2 | Poor |

| HO⁻ | H₂O | ~ 15.7 | Very Poor |

Participation in Organic Transformation Reactions

This compound and the methanesulfonate anion play crucial roles in a variety of organic transformations, not only as a leaving group but also as a catalyst or co-catalyst.

While methanesulfonic acid is a well-known strong acid catalyst for reactions such as esterification and alkylation, this compound can also participate in catalytic cycles, often as a co-catalyst or precursor to the active catalytic species.

Alkylation: While specific examples detailing this compound as a primary catalyst for alkylation are not abundant, the related methanesulfonic acid is utilized as a catalyst for such reactions.

Acylation: Methanesulfonic acid is employed as a catalyst for the direct ortho-acylation of phenols, offering a regioselective route to hydroxyaryl ketones. This suggests the potential for this compound to be used in similar catalytic systems.

Condensation: There is limited direct evidence for the use of this compound as a catalyst in traditional condensation reactions like the Aldol or Claisen condensations, which typically employ basic or acidic catalysts.

Polymerization: this compound has been reported to act as a catalyst for alkyl group polymerization.

Esterifications: Methanesulfonic acid is a widely used catalyst for esterification reactions.

A notable application of this compound is as a co-catalyst in transition metal-catalyzed reactions. For instance, it has been employed as a co-catalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes.

The term "methanesulfonyl group donor" is intrinsically linked to the process of mesylation, where a methanesulfonyl group (CH₃SO₂-) is introduced into a molecule. This is typically achieved using methanesulfonyl chloride or methanesulfonic anhydride in the presence of a base. While this compound itself is not the direct donor in these standard mesylation reactions, it serves as the salt of the parent acid from which these more reactive mesylating agents are derived. The introduction of the methanesulfonyl (mesyl) group is a critical step in multi-step syntheses, as it converts a poorly reactive hydroxyl group into an excellent leaving group, thereby enabling subsequent nucleophilic substitution or elimination reactions essential for the construction of complex molecular architectures.

Stability in Varied Chemical Environments

The stability of this compound under different conditions is a key factor in its storage, handling, and application in chemical synthesis.

Thermal Stability: Metal methanesulfonates generally exhibit good thermal stability, with decomposition onsets typically occurring above 400°C.

Oxidative and Reductive Stability: this compound is stable under both oxidative and reductive conditions due to the robust S=O bonds within the methanesulfonate group. However, it is generally advisable to avoid strong oxidizing agents.

Aqueous Stability and Hydrolysis: The methanesulfonate anion is remarkably resistant to hydrolysis under both acidic and alkaline conditions. rsc.org Studies have shown no detectable decomposition when heated in a strong sodium hydroxide solution at high temperatures. rsc.org this compound is highly soluble in water and is considered stable in aqueous solutions. It is also noted to be hygroscopic.

Electrochemical Stability: The methanesulfonate anion possesses a wide electrochemical window, making its salts, including this compound, suitable for use as electrolytes in electrochemical applications such as batteries and electroplating. rsc.org

Table 2: Stability Profile of this compound

| Condition | Stability | Notes |

|---|---|---|

| Thermal | Good | Decomposition of metal methanesulfonates generally occurs at temperatures above 400°C. |

| Aqueous Solution | High | Highly soluble and stable in water. The methanesulfonate anion is resistant to hydrolysis across a wide pH range. |

| Acidic Conditions | High | The methanesulfonate anion is stable in acidic media. |

| Basic Conditions | High | The methanesulfonate anion is stable in basic media. |

| Oxidizing Agents | Moderate | Stable under general oxidative conditions but should be kept away from strong oxidizing agents. |

| Reducing Agents | High | Stable under general reductive conditions. |

| Air/Moisture | Hygroscopic | Absorbs moisture from the air. |

Chemical Reactivity and Transformation Pathways

Chemical Stability

Potassium methanesulfonate (B1217627), as the salt of a strong acid (methanesulfonic acid) and a strong base (potassium hydroxide), is chemically stable in aqueous solutions. The methanesulfonate anion (CH₃SO₃⁻) is remarkably resistant to hydrolysis across a wide pH range, including both acidic and alkaline conditions. This stability is attributed to the strength and low reactivity of the carbon-sulfur (C–S) bond. rsc.org

Under neutral and acidic conditions, the methanesulfonate anion does not undergo hydrolysis. Its stability in alkaline conditions is particularly notable, even at elevated temperatures. Research has demonstrated its resilience in a high-concentration sodium hydroxide (B78521) solution under extreme conditions. For instance, when heated in an autoclave with an excess of 3.7 M NaOH solution for three hours, no decomposition of the methanesulfonate was observed at 315 °C. rsc.org Measurable, yet minimal, decomposition begins only at significantly higher temperatures. rsc.org

The data below summarizes the hydrolytic stability of the methanesulfonate anion in a strong alkaline solution.

Table 1: Hydrolytic Decomposition of Methanesulfonate in 3.7 M NaOH after 3 Hours

| Temperature (°C) | Decomposition (%) |

|---|---|

| 315 | 0 |

| 345 | 1.5 |

| 375 | 11 |

Data sourced from a 2024 tutorial review on methanesulfonic acid. rsc.org

This high degree of hydrolytic stability makes potassium methanesulfonate a robust and reliable compound in various aqueous chemical environments.

The methanesulfonate anion is highly resistant to both oxidation and reduction. rsc.org The strong sulfur-oxygen (S=O) bonds and the stable C-S bond contribute to its inertness towards common and even strong oxidizing and reducing agents.

Scientific literature confirms that methanesulfonic acid, and by extension its salts like this compound, is very resistant to strong oxidizing agents. rsc.org It has been shown to be unreactive with reagents such as hydrogen peroxide, nitric acid, and potassium permanganate. rsc.org This stability under oxidative conditions is a key property that allows its use in applications like electrochemistry, where such conditions may be present. googleapis.com

Similarly, the compound is stable against strong reducing agents. For example, it is resistant to nascent hydrogen, a powerful reducing agent. rsc.org

While some safety data sheets may list oxidizing agents as a general incompatibility for handling and storage, detailed chemical studies confirm the high stability of the methanesulfonate anion under both oxidative and reductive conditions. rsc.orgfishersci.comscbt.comthermofisher.com

Table 2: Reactivity of Methanesulfonate with Various Agents

| Agent Type | Specific Reagent | Reactivity |

|---|---|---|

| Strong Oxidizing Agent | Hydrogen Peroxide | No Reaction |

| Strong Oxidizing Agent | Nitric Acid | No Reaction |

| Strong Oxidizing Agent | Potassium Permanganate | No Reaction |

| Strong Reducing Agent | Nascent Hydrogen | No Reaction |

Data sourced from a 2024 tutorial review on methanesulfonic acid. rsc.org

Theoretical and Computational Investigations

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of potassium methanesulfonate (B1217627) at the atomic level. These computational studies provide insights that complement and explain experimental findings.

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimizations using DFT have been employed to determine the stable crystal structure of potassium methanesulfonate. The calculations are instrumental in refining and understanding the crystallographic data obtained from experimental techniques.

This compound (K(CH₃SO₃)) crystallizes in a more complex structure than its lithium counterpart. researchgate.netresearchgate.net The crystal structure belongs to the tetragonal space group I4/m, with 12 formula units within the primitive cell. researchgate.netresearchgate.netaablocks.com In this structure, the potassium ion is found in three different coordination environments, exhibiting six-fold, seven-fold, and nine-fold coordination with oxygen atoms of the methanesulfonate anions. researchgate.netresearchgate.netaablocks.com This varied coordination of the potassium ion is a significant feature of its crystal structure. aablocks.com

DFT calculations show that the methanesulfonate ion itself lies on a mirror plane, giving it C_s symmetry within the crystal, although its molecular geometry is very close to C_3v symmetry. aablocks.com The geometry of the methanesulfonate anion in the potassium salt is largely similar to that found in other simple metal methanesulfonate salts like sodium and cesium methanesulfonate. aablocks.com

Table 1: Crystallographic and Computational Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | K(CH₃SO₃) | researchgate.net |

| Crystal System | Tetragonal | researchgate.netresearchgate.net |

| Space Group | I4/m (no. 87) | researchgate.netresearchgate.net |

| Formula Units per Primitive Cell (Z) | 12 | researchgate.netresearchgate.netaablocks.com |

| Potassium Ion Coordination | Six-fold, Seven-fold, and Nine-fold | researchgate.netresearchgate.netaablocks.com |

| Methanesulfonate Ion Symmetry (in crystal) | C_s | aablocks.com |

| Computational Method (for optimization) | DFT (CASTEP program) | researchgate.net |

| Functional | Perdew–Burke–Ernzerhof (PBE) | researchgate.net |

| Plane-wave cut-off energy | 830 eV | researchgate.net |

Vibrational Frequency Calculations and Spectroscopic Signature Prediction

DFT calculations, specifically using density functional perturbation theory (DFPT), have been successfully used to predict and assign the vibrational spectra of this compound, including infrared (IR), Raman, and inelastic neutron scattering (INS) spectra. researchgate.net These calculations generate vibrational eigenvalues and eigenvectors, which correspond to the frequencies and atomic motions of the vibrational modes. researchgate.net

The calculated spectra show reasonable agreement with experimental observations in terms of both transition energies and relative intensities. researchgate.net A key finding from both experimental and computational spectroscopy is the nature of the bonding. researchgate.net In the infrared spectrum of this compound, the asymmetric S–O stretching mode does not show any splitting. researchgate.netaablocks.com This is in contrast to lithium methanesulfonate, where splitting indicates a covalent character in the Li-O bond. researchgate.netaablocks.com The absence of such splitting in the potassium salt is consistent with the material being purely ionic, where the methanesulfonate ion is not strongly coordinated to the potassium ion. researchgate.netaablocks.com

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for K(CH₃SO₃)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Spectroscopy Type | Source |

|---|---|---|---|---|

| Asymmetric S–O Stretch | ~1200-1250 | - | Infrared | researchgate.netaablocks.com |

| Symmetric S–O Stretch | ~1050-1060 | - | Raman | researchgate.net |

| C-H Stretches | ~2900-3100 | - | Infrared/Raman | researchgate.net |

Note: Specific frequency values from calculations were noted for their reasonable agreement, but a detailed numerical comparison table is not provided in the source material. The table reflects the spectral regions discussed.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Characterization

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard quantum chemical approach to characterize the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. chalcogen.roresearchgate.net A large gap suggests high stability, while a small gap indicates higher reactivity and ease of electronic excitation. researchgate.net

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. eoquimica.com This analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation, which are stabilizing interactions resulting from electron donation from a filled (donor) orbital to an adjacent empty (acceptor) orbital. eoquimica.comconicet.gov.ar

Specific NBO analysis of hyperconjugative interactions within this compound has not been detailed in the available literature. However, NBO studies on other molecules containing the methanesulfonate group, such as methyl methanesulfonate and ethyl methanesulfonate, have provided valuable insights. bohrium.comresearchgate.netadvancedthermo.com In those studies, NBO analysis was used to investigate conformational stability by quantifying the stabilizing effects of lone pair to antibonding orbital (lp → σ*) interactions. researchgate.netadvancedthermo.com For the methanesulfonate anion, NBO analysis reveals how the electronic charge is rearranged and delocalized after it acts as a leaving group in a chemical reaction. bohrium.com This delocalization across the S-O bonds is a key factor in its chemical stability and behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes such as solvation and ionic interactions that are difficult to observe directly through experiments.

Modeling of Solvation Dynamics and Interionic Interactions in Solution

In aqueous solutions, this compound dissociates into potassium (K⁺) and methanesulfonate (CH₃SO₃⁻) ions. The interactions of these ions with each other and with surrounding water molecules govern the thermodynamic properties of the solution. The Pitzer ion-interaction model is a common framework used to describe the non-ideal behavior of electrolyte solutions. researchgate.netwhiterose.ac.ukelifesciences.org Pitzer parameters for this compound have been determined from experimental data, allowing for the accurate calculation of properties like activity and osmotic coefficients over a range of concentrations. researchgate.netresearchgate.net These parameters implicitly account for the complex short-range and long-range interionic forces in the solution. researchgate.net

While specific MD simulation studies exclusively focused on this compound in water were not found in the search results, simulations of related systems provide significant insight. MD simulations of potassium ions in water show the formation of distinct solvation shells around the K⁺ ion. bohrium.comresearchgate.net Similarly, simulations of other potassium sulfonate salts, like potassium perfluorooctanesulfonate, in water reveal that the K⁺ ions have a high probability of being located near the oxygen atoms of the sulfonate group due to strong electrostatic attraction. The sulfonate group itself is shown to form multiple hydrogen bonds with adjacent water molecules. These findings suggest that in an aqueous solution of this compound, the K⁺ and CH₃SO₃⁻ ions would be fully solvated, with specific orientational preferences of water molecules and a dynamic interplay of ion-solvent and ion-ion interactions.

Simulation of Crystal Packing and Lattice Dynamics

Computational simulations are instrumental in understanding the solid-state structure of this compound. The crystal structure of this compound, K(CH₃SO₃), has been determined to be more complex than its lithium counterpart. royalsocietypublishing.org It crystallizes in the tetragonal space group I4/m, with 12 formula units within the primitive cell. royalsocietypublishing.org This complexity is highlighted by the presence of three distinct coordination environments for the potassium ions: six-fold, seven-fold, and nine-fold coordination. royalsocietypublishing.org

Simulations of the crystal packing reveal a structure with channels running along the c-axis, into which the methyl groups protrude. royalsocietypublishing.org These channels are surrounded by a concentric arrangement of sulfonate groups and potassium ions. royalsocietypublishing.org This intricate packing arrangement is a common feature in metal methanesulfonates, which often exhibit a separation into polar (sulfonate) and non-polar (methyl) regions. royalsocietypublishing.org

Lattice dynamics calculations, often performed using density functional theory (DFT), can predict the vibrational modes of the crystal. For this compound, with 12 formula units in its primitive cell, a total of 324 vibrational modes are predicted. royalsocietypublishing.org These are categorized as 3 acoustic modes, 69 optic translational modes of the ions, 36 librational modes, and 216 internal modes of the methanesulfonate ion. royalsocietypublishing.org Raman spectroscopy, coupled with these calculations, helps to probe the dynamics of the crystal lattice. acs.org For instance, the lattice phonon vibrations, which are fingerprints of a specific crystal structure, can be monitored as a function of temperature to detect phase transitions. acs.org In some systems, the abrupt disappearance of these lattice phonon patterns at a specific temperature signals the onset of a disordered, plastic crystal phase. acs.org

| Property | Value | Source |

| Crystal System | Tetragonal | royalsocietypublishing.org |

| Space Group | I4/m | royalsocietypublishing.org |

| Formula Units per Primitive Cell | 12 | royalsocietypublishing.org |

| K⁺ Ion Coordination | 6-fold, 7-fold, 9-fold | royalsocietypublishing.org |

| Total Vibrational Modes | 324 | royalsocietypublishing.org |

| - Acoustic Modes | 3 | royalsocietypublishing.org |

| - Optic Translational Modes | 69 | royalsocietypublishing.org |

| - Librational Modes | 36 | royalsocietypublishing.org |

| - Internal Modes | 216 | royalsocietypublishing.org |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions involving this compound. scielo.br The methanesulfonate group is recognized as a good leaving group in nucleophilic substitution reactions due to the effective delocalization of the negative charge across the three oxygen atoms. royalsocietypublishing.org Theoretical calculations can model the pathways of such reactions, for instance, by comparing the energy barriers of different potential mechanisms, such as SN1 versus SN2. scielo.br

For example, in a hypothetical SN2 reaction where an azide (B81097) nucleophile displaces the methanesulfonate group, computational models can calculate the activation energy required for the reaction to proceed. scielo.br These calculations can also predict the stereochemical outcome of the reaction. scielo.br

Furthermore, computational studies can explore the role of this compound in more complex reaction systems. In the context of atmospheric chemistry, the formation of new particles from the reaction of methanesulfonic acid (MSA) with amines is a critical area of research. nih.gov Quantum chemical calculations are used to determine the thermodynamics of cluster formation between MSA, amines, and water. nih.govacs.org These calculations help to build kinetic models that can quantitatively reproduce experimental observations of particle formation. nih.gov The models often assume that stable intermediate clusters, which can form further hydrogen bonds, are key to the particle formation process. nih.gov

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net These models rely on molecular descriptors, which are numerical values derived from the chemical structure. researchgate.netnih.gov For this compound, QSPR can be used to predict a variety of properties.

The development of QSPR models involves several steps:

Descriptor Calculation : A large and diverse set of molecular descriptors is calculated from the structure of the compound. nih.govnih.gov These can be based on sequence, 2D structure, 3D structure, or surface properties. nih.gov

Descriptor Selection : A subset of the most relevant descriptors is selected using techniques like genetic algorithms or stepwise regression. nih.gov

Model Building : A statistical model, such as a linear regression or a more complex machine learning model like a radial basis function network, is created to link the selected descriptors to the property of interest. researchgate.netnih.gov

QSPR studies can be applied to predict properties like solubility, viscosity, and aggregation behavior. nih.gov For instance, analyzing the relationship between descriptors and a property like Henry's law constant can reveal the influence of factors such as hydrogen bonding on the partitioning of the chemical between water and air. nih.gov While specific QSPR models for this compound are not extensively detailed in the provided context, the general methodology is well-established and applicable. researchgate.netnih.govnih.govtojqi.net The goal of such studies is to enable the in silico prediction of key properties, which can guide experimental work and accelerate the development of new materials and applications. nih.gov

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methodologies for Complex System Analysis